molecular formula C17H21N3O2 B7511369 [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone

Cat. No. B7511369
M. Wt: 299.37 g/mol
InChI Key: YEUCRGRXXJNJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone is a chemical compound that has gained immense scientific interest due to its potential applications in the field of drug discovery and development. This compound has been the subject of numerous research studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and future directions for scientific research.

Mechanism of Action

The mechanism of action of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone is not fully understood. However, research studies have shown that this compound interacts with various cellular targets, including enzymes and receptors, leading to the modulation of various cellular processes. This has been attributed to the presence of the benzimidazole and piperidine moieties in the compound, which are known to exhibit potent biological activity.
Biochemical and Physiological Effects
Research studies have shown that [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone exhibits potent biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of infectious agents. Additionally, this compound has been shown to exhibit good pharmacokinetic properties, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone in lab experiments include its potent activity against various disease targets, its good pharmacokinetic properties, and its potential for drug development. However, the limitations of this compound include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for scientific research on [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone. These include:
1. Further exploration of the mechanism of action of this compound to better understand its cellular targets and mode of action.
2. Development of analogs of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone with improved pharmacokinetic properties and efficacy.
3. Evaluation of the potential of this compound for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
4. Investigation of the potential of this compound as a lead compound for drug development.
5. Exploration of the structure-activity relationship of this compound to identify key structural features responsible for its biological activity.
Conclusion
In conclusion, [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone is a chemical compound that has shown promising results in scientific research for its potential applications in drug discovery and development. This compound exhibits potent activity against various disease targets and exhibits good pharmacokinetic properties, making it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential for the treatment of various diseases.

Synthesis Methods

The synthesis of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone involves the reaction of 2-(2-formylphenyl)-1H-benzimidazole with piperidine and 2-(oxolan-2-yl)acetic acid in the presence of a catalyst. The resulting compound has been characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone has been studied extensively for its potential applications in drug discovery and development. Research studies have shown that this compound exhibits potent activity against various disease targets, including cancer, inflammation, and infectious diseases. This has led to the development of several analogs of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone, which have shown promising results in preclinical studies.

properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-17(15-8-4-10-22-15)20-9-3-5-12(11-20)16-18-13-6-1-2-7-14(13)19-16/h1-2,6-7,12,15H,3-5,8-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUCRGRXXJNJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCCO2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.